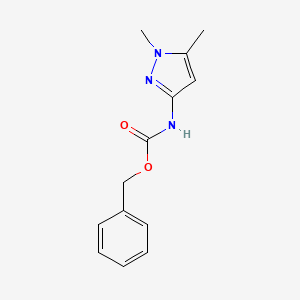

3-(Cbz-amino)-1,5-dimethylpyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

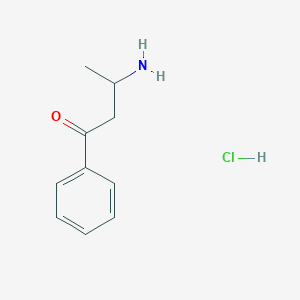

“3-(Cbz-amino)-1,5-dimethylpyrazole” is a compound that involves a Cbz (benzyl-carbamate) protected amine . Cbz-protected amines are commonly used in organic synthesis processes . They are easily synthesized from various amines using many methods .

Synthesis Analysis

A facile one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines has been described . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .Chemical Reactions Analysis

The chemical reactions involving “3-(Cbz-amino)-1,5-dimethylpyrazole” primarily involve the synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines . The reactions involve the use of isocyanate intermediates, which are generated in situ .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

3-(Cbz-amino)-1,5-dimethylpyrazole: is utilized in organic synthesis, particularly in the one-pot amidation of N-protected amines. This compound can act as an intermediate in the synthesis of amides, which are pivotal in forming peptide bonds and other biologically active molecules .

Medicinal Chemistry

In medicinal chemistry, this compound finds its application in the development of pharmaceuticals. The Cbz (carbobenzyloxy) group is a common protecting group for amines, which is essential in the multi-step synthesis of complex drugs .

Agricultural Chemistry

The Cbz-protected amines, such as 3-(Cbz-amino)-1,5-dimethylpyrazole , are significant in the synthesis of agrochemicals. These compounds can be used to create pesticides and herbicides with specific action mechanisms .

Material Science

In material science, 3-(Cbz-amino)-1,5-dimethylpyrazole could be involved in the creation of new polymeric materials. The introduction of the Cbz group can alter the physical properties of polymers, making them suitable for specialized applications .

Environmental Science

This compound may be used in environmental science research to develop novel methods for the remediation of pollutants. Its chemical properties can be harnessed to create reagents that react with contaminants, facilitating their removal .

Biochemistry

In biochemistry, 3-(Cbz-amino)-1,5-dimethylpyrazole can be used as a building block for peptides and proteins. The Cbz group protects the amino function during peptide synthesis, which is crucial for maintaining the integrity of the peptide chain .

Pharmacology

The compound’s role in pharmacology is linked to its use in synthesizing active pharmaceutical ingredients (APIs). The Cbz group’s protective function is vital in the stable production of APIs during drug synthesis .

Analytical Chemistry

Finally, in analytical chemistry, 3-(Cbz-amino)-1,5-dimethylpyrazole can be employed as a standard or reference compound in chromatographic analysis, helping to identify and quantify substances within a mixture .

Wirkmechanismus

Target of Action

The primary target of 3-(Cbz-amino)-1,5-dimethylpyrazole is the amine functional group . Amines are common functional groups in chemistry and are employed with protecting groups to reduce the production of undesired side products . The Cbz (carboxybenzyl) group is a protecting group used in organic synthesis, specifically for the protection of amines .

Mode of Action

The compound interacts with its targets through a process known as amidation . This involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .

Biochemical Pathways

The biochemical pathway affected by 3-(Cbz-amino)-1,5-dimethylpyrazole is the synthesis of amides . Amides are important in nature as they provide the main amino acid linkage in peptides and proteins . Moreover, amide structures have been frequently found in many natural products and biologically active compounds .

Result of Action

The result of the action of 3-(Cbz-amino)-1,5-dimethylpyrazole is the efficient conversion of protected amines to amides . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .

Action Environment

The action of 3-(Cbz-amino)-1,5-dimethylpyrazole can be influenced by various environmental factors. For instance, the amidation process occurs under mild conditions . Additionally, the deprotection of Cbz, Alloc, and methyl carbamate protected amines can be readily achieved by treatment with 2-mercaptoethanol in the presence of potassium phosphate in N,N-dimethylacetamide at 75 °C . These conditions suggest that the compound’s action, efficacy, and stability can be influenced by factors such as temperature and the presence of other chemical agents.

Eigenschaften

IUPAC Name |

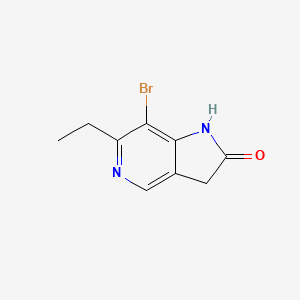

benzyl N-(1,5-dimethylpyrazol-3-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-10-8-12(15-16(10)2)14-13(17)18-9-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3,(H,14,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBLMQFZKHYPZIC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5'-Bromo-1',2'-dihydrospiro[cyclopentane-1,3'-indole] hydrochloride](/img/structure/B1378133.png)

![2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine hydrochloride](/img/structure/B1378149.png)